molecular formula C14H18N4O2 B14488457 1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- CAS No. 63931-82-8

1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo-

Cat. No.: B14488457
CAS No.: 63931-82-8
M. Wt: 274.32 g/mol
InChI Key: JGAQXXYALJLZSS-UHFFFAOYSA-N
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Description

1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- is a heterocyclic compound that features a benzotriazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired benzotriazepine ring. The reaction conditions often include the use of catalysts such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted benzotriazepine derivatives.

Scientific Research Applications

1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

63931-82-8

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

N,N-diethyl-4-methyl-5-oxo-1H-1,2,4-benzotriazepine-3-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-4-18(5-2)14(20)12-16-15-11-9-7-6-8-10(11)13(19)17(12)3/h6-9,15H,4-5H2,1-3H3

InChI Key

JGAQXXYALJLZSS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NNC2=CC=CC=C2C(=O)N1C

Origin of Product

United States

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